(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid is an organic compound characterized by the presence of two hydroxyimino groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3E)-2,3-bis(hydroxyimino)butanoic acid typically involves the reaction of butane-2,3-dione with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of intermediate oximes, which are subsequently converted to the desired product. The reaction conditions often include the use of a base such as sodium acetate to facilitate the formation of the hydroxyimino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,3E)-2,3-bis(hydroxyimino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(2Z,3E)-N,N’-Dihydroxy-2,3-butanediimine: Similar structure but with different functional groups.
(2Z,3E)-2,3-Bis(hydroxyimino)-N-(2-methoxyphenyl)butanamide: Contains an additional methoxyphenyl group.
Uniqueness
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid is unique due to its specific arrangement of hydroxyimino groups and its ability to undergo diverse chemical reactions. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C4H6N2O4 |
---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid |
InChI |
InChI=1S/C4H6N2O4/c1-2(5-9)3(6-10)4(7)8/h9-10H,1H3,(H,7,8)/b5-2+,6-3- |
InChI Key |
GMNWKAFPRGKROJ-JGJYBARTSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C(=O)O |
Canonical SMILES |
CC(=NO)C(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.